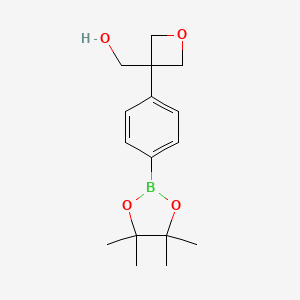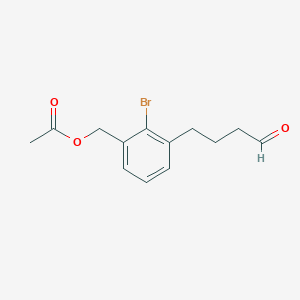
2-(3,4-Dihydronaphthalen-1-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Dihydronaphthalen-1-yl)ethanol is an organic compound that belongs to the class of homoallylic alcohols It features a naphthalene ring system with an ethyl alcohol substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Thallium(III)-Mediated Oxidation: One of the methods to synthesize 2-(3,4-Dihydronaphthalen-1-yl)ethanol involves the oxidation of a precursor compound using thallium(III) salts.
Sonogashira Coupling: Another synthetic route involves the formation of an enol triflate from α-tetralone, followed by a Sonogashira coupling reaction with propargyl alcohol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthetic routes mentioned above can be scaled up for industrial applications. The choice of method would depend on factors such as cost, availability of reagents, and desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: 2-(3,4-Dihydronaphthalen-1-yl)ethanol can undergo oxidation reactions to form various products.
Reduction: The compound can also participate in reduction reactions, although specific examples are less commonly reported.
Substitution: Substitution reactions involving the hydroxyl group can lead to the formation of ethers or esters.
Common Reagents and Conditions
Thallium(III) Salts: Used for oxidation reactions, such as thallium triacetate and thallium tris-trifluoroacetate.
Palladium Catalysts: Employed in coupling reactions like the Sonogashira coupling.
Major Products Formed
Indan Derivatives: Formed through ring contraction during oxidation reactions.
Dimethoxylated Compounds: Formed by the addition of methanol to the double bond in the presence of thallium(III) salts.
Aplicaciones Científicas De Investigación
2-(3,4-Dihydronaphthalen-1-yl)ethanol has several applications in scientific research:
Synthetic Organic Chemistry: It serves as a building block for the synthesis of more complex molecules, including bioactive compounds.
Pharmaceutical Research: The compound and its derivatives are investigated for their potential biological activities, such as anticancer properties.
Material Science: It can be used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(3,4-Dihydronaphthalen-1-yl)ethanol depends on the specific application and the target molecule. For example, in pharmaceutical research, its derivatives may interact with specific proteins or enzymes, leading to biological effects such as inhibition of cancer cell growth . The molecular targets and pathways involved would vary based on the specific derivative and its intended use.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dihydronaphthalen-1(2H)-one: A related compound with a similar naphthalene ring system but different functional groups.
2-(1H-pyrrol-1-yl)ethanol: Another compound with a similar ethyl alcohol substituent but different ring structure.
Uniqueness
2-(3,4-Dihydronaphthalen-1-yl)ethanol is unique due to its specific combination of a naphthalene ring and an ethyl alcohol substituent. This structure allows it to participate in a variety of chemical reactions and makes it a versatile building block for synthetic organic chemistry.
Propiedades
Número CAS |
4725-34-2 |
|---|---|
Fórmula molecular |
C12H14O |
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
2-(3,4-dihydronaphthalen-1-yl)ethanol |
InChI |
InChI=1S/C12H14O/c13-9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-2,4,6-7,13H,3,5,8-9H2 |
Clave InChI |
KNCOGDPDHWLDNZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC=CC=C2C(=C1)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


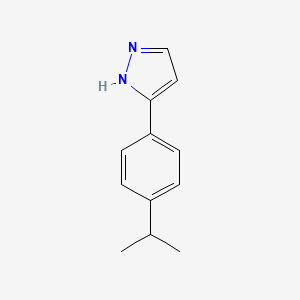

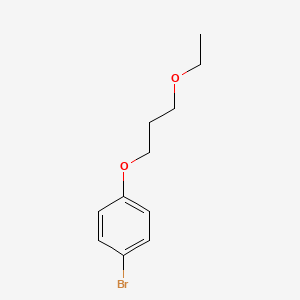
![4-[1-[[7-(3,4,5-Trimethoxyphenyl)-1,6-naphthyridin-5-yl]oxy]ethyl]pyrrolidin-2-one](/img/structure/B13981558.png)
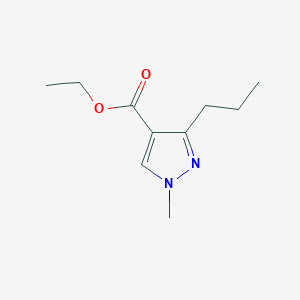
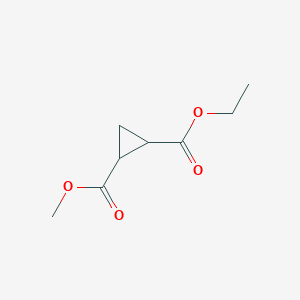
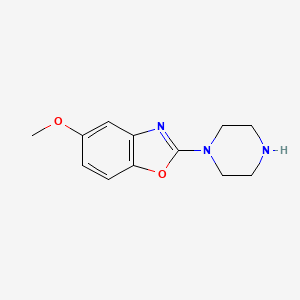
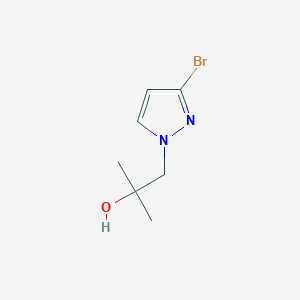
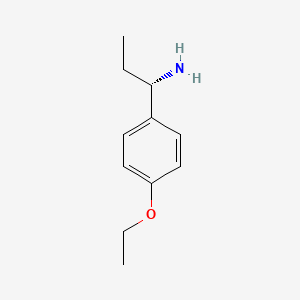
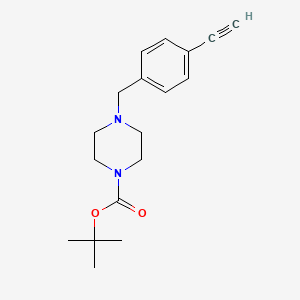
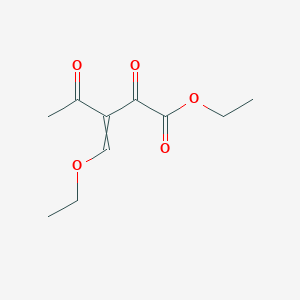
![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-benzo[d]imidazole](/img/structure/B13981614.png)
